2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one
Overview
Description
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one is a brominated cyclopentenone derivative This compound is characterized by its three bromine atoms and a dimethyl group attached to a cyclopentenone ring
Preparation Methods
The synthesis of 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one typically involves the bromination of 4,4-dimethylcyclopent-2-en-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 5 positions. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
Chemical Reactions Analysis
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism of action of 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. These interactions can lead to the inhibition of enzymes or modification of protein structures, affecting various biochemical pathways .
Comparison with Similar Compounds
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one can be compared with other brominated cyclopentenones, such as:
- 2,3-Dibromo-4,4-dimethylcyclopent-2-en-1-one
- 2,3,5-Tribromo-4-methylcyclopent-2-en-1-one
- 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-ol
These compounds share similar structural features but differ in the number and position of bromine atoms or additional functional groups. The unique combination of three bromine atoms and a dimethyl group in this compound gives it distinct chemical properties and reactivity .
Properties
IUPAC Name |
2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br3O/c1-7(2)5(9)3(8)4(11)6(7)10/h6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWPVPCUGJNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)C(=C1Br)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380357 | |
Record name | 2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23078-55-9 | |
Record name | 2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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